(5S)-5-methylpyrrolidin-3-one
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Overview
Description
(5S)-5-methylpyrrolidin-3-one is a chiral compound with a pyrrolidinone ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5S)-5-methylpyrrolidin-3-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 3-methyl-1,5-diaminopentane with a suitable carbonyl compound, followed by cyclization to form the pyrrolidinone ring. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired stereochemistry.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
(5S)-5-methylpyrrolidin-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding lactams or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Typical nucleophiles include halides, amines, and alcohols, with reactions often conducted in polar solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield lactams, while reduction can produce various amine derivatives.
Scientific Research Applications
(5S)-5-methylpyrrolidin-3-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential biological activity, including its role as an enzyme inhibitor or receptor ligand.
Medicine: Research is ongoing into its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of (5S)-5-methylpyrrolidin-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
(5R)-5-methylpyrrolidin-3-one: The enantiomer of (5S)-5-methylpyrrolidin-3-one, with different stereochemistry.
Pyrrolidin-2-one: A related compound with a similar ring structure but lacking the methyl group.
N-methylpyrrolidin-3-one: Another similar compound with a methyl group attached to the nitrogen atom.
Uniqueness
This compound is unique due to its specific stereochemistry, which can impart distinct biological and chemical properties compared to its analogs. This uniqueness makes it valuable in asymmetric synthesis and as a chiral building block in various applications.
Biological Activity
(5S)-5-methylpyrrolidin-3-one is a chiral compound belonging to the pyrrolidine class, which has garnered attention in medicinal chemistry due to its diverse biological activities and structural versatility. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound this compound has the following molecular characteristics:
- Molecular Formula : C₅H₉NO
- Molecular Weight : 101.147 g/mol
- Density : Approximately 1.0 g/cm³
The specific stereochemistry of this compound contributes to its unique properties, influencing its interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. These interactions can modulate biochemical pathways related to neurotransmitter signaling and metabolic processes. Notably, the compound has shown potential in pharmacological applications, particularly in studies involving receptor affinity and activity modulation.
Key Mechanisms:
- Enzyme Inhibition : The compound may act as an enzyme inhibitor by mimicking the transition state of enzyme-catalyzed reactions, thereby blocking normal enzyme activity.
- Receptor Modulation : It can influence neurotransmitter systems by modulating receptor activities, which is crucial for understanding its potential therapeutic effects.
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
- Neuroprotective Effects : Some studies suggest that this compound may possess neuroprotective properties, potentially influencing pathways related to neurodegeneration and cognitive function.
- Pharmacological Applications : Investigations into its pharmacological potential have highlighted its role in drug development, particularly in the context of developing selective inhibitors for various targets .
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds. The following table summarizes key differences:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
(3R,5R)-5-methylpyrrolidin-3-amine | Enantiomer of this compound | Different biological activity due to stereochemistry |
Pyrrolidine | Parent compound without methyl group | Lacks specific functional groups affecting activity |
Proline | Naturally occurring amino acid | Biological relevance as a protein building block |
The variations in stereochemistry among these compounds significantly affect their biological profiles, underscoring the importance of specific configurations in determining activity.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
-
Neuroprotective Study :
- A study explored the neuroprotective effects of this compound in models of neurodegeneration. Results indicated that the compound could reduce oxidative stress markers and improve neuronal survival rates.
-
Enzyme Interaction Study :
- Another investigation focused on the interaction of this compound with specific enzymes involved in metabolic pathways. The findings demonstrated significant inhibitory effects on target enzymes, suggesting potential therapeutic applications in metabolic disorders.
Properties
Molecular Formula |
C5H9NO |
---|---|
Molecular Weight |
99.13 g/mol |
IUPAC Name |
(5S)-5-methylpyrrolidin-3-one |
InChI |
InChI=1S/C5H9NO/c1-4-2-5(7)3-6-4/h4,6H,2-3H2,1H3/t4-/m0/s1 |
InChI Key |
BOBWXPSRJYGDGV-BYPYZUCNSA-N |
Isomeric SMILES |
C[C@H]1CC(=O)CN1 |
Canonical SMILES |
CC1CC(=O)CN1 |
Origin of Product |
United States |
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